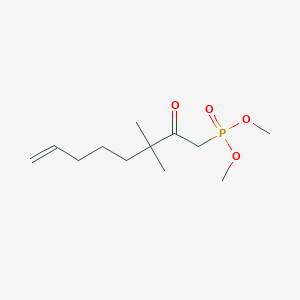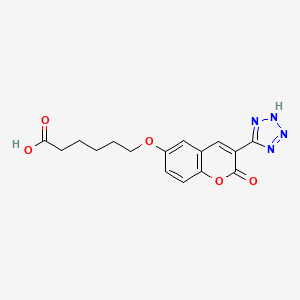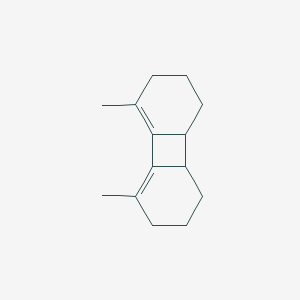
1,8-Bis(bromomethyl)-3-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(bromomethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C12H10Br2O It is a derivative of naphthalene, characterized by the presence of bromomethyl groups at the 1 and 8 positions and a methoxy group at the 3 position
Métodos De Preparación
The synthesis of 1,8-Bis(bromomethyl)-3-methoxynaphthalene typically involves the bromination of 1,8-dimethylnaphthalene followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol as the methoxylating agent. The reaction is usually carried out under controlled temperatures to ensure the selective bromination and methoxylation at the desired positions.
Análisis De Reacciones Químicas
1,8-Bis(bromomethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1,8-Bis(bromomethyl)-3-methoxynaphthalene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(bromomethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The overall mechanism is influenced by the electronic and steric effects of the substituents on the naphthalene ring .
Comparación Con Compuestos Similares
1,8-Bis(bromomethyl)-3-methoxynaphthalene can be compared with other similar compounds, such as:
1,8-Bis(bromomethyl)naphthalene: Lacks the methoxy group, leading to different reactivity and applications.
1,8-Bis(dibromomethyl)naphthalene: Contains additional bromine atoms, resulting in increased steric hindrance and altered chemical properties.
2,7-Bis(bromomethyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
111013-16-2 |
|---|---|
Fórmula molecular |
C13H12Br2O |
Peso molecular |
344.04 g/mol |
Nombre IUPAC |
1,8-bis(bromomethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C13H12Br2O/c1-16-12-5-9-3-2-4-10(7-14)13(9)11(6-12)8-15/h2-6H,7-8H2,1H3 |
Clave InChI |
ZQBKTADDBYUAMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)C=CC=C2CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




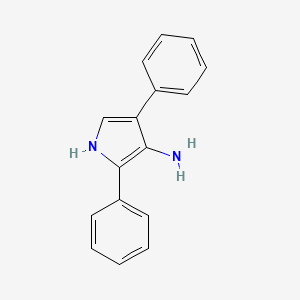

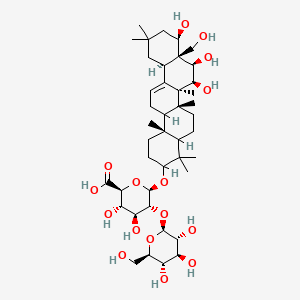
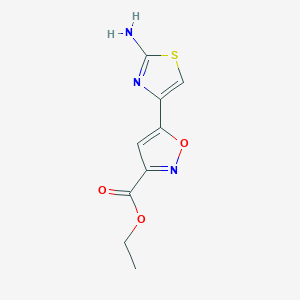
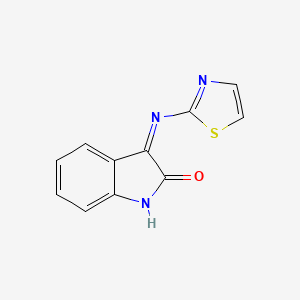

![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)

